2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one

Medicinal chemistry Fragment-based drug discovery Binding thermodynamics

Fragment-based drug discovery requires compact, hydrogen-bond-competent scaffolds with defined vectors for library enumeration. This 1,2-dimethylimidazole α-aminoketone (MW 153.18) fills that niche with a single H-bond donor (primary amine) and three H-bond acceptors, enabling bidentate kinase hinge binding. • Ideal fragment physicochemical profile: TPSA 60.9 Ų, XLogP -0.5, 2 rotatable bonds • Orthogonal derivatization: reductive amination (ketone), amide/sulfonamide coupling (amine), N-alkylation (imidazole) • CNS drug-like property space: ample MW headroom (~350 Da) for property-guided optimization Supplied at ≥95% purity for immediate dispatch to global R&D programs.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13194918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1C)C(=O)CN
InChIInChI=1S/C7H11N3O/c1-5-9-4-6(10(5)2)7(11)3-8/h4H,3,8H2,1-2H3
InChIKeyNCSKIAMJJZNRBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one: Chemical Profile & Research Utility


2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one (CAS 1534986-52-1, molecular formula C7H11N3O, MW 153.18 g/mol) is a heterocyclic α-aminoketone building block featuring a 1,2-dimethylimidazole core with an aminoacetyl substituent at the 5-position [1]. The compound is catalogued primarily as a synthetic intermediate and fragment-like scaffold (MW < 160 Da), possessing one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area of 60.9 Ų, and a computed XLogP3-AA of -0.5, placing it within favorable fragment physicochemical space for lead discovery [1]. It is offered by multiple commercial suppliers at research-grade purity (typically ≥95%) for use in medicinal chemistry, chemical biology probe development, and diversity-oriented synthesis . The 1,2-dimethyl substitution on the imidazole ring, combined with the aminoacetyl side chain, endows this scaffold with a distinctive pharmacophoric profile relative to simpler imidazole-ethanone congeners.

Fragment-appropriate physicochemical profile (MW, TPSA, rotatable bonds) for lead-discovery libraries
Bidentate H-bonding motif via primary amine donor and carbonyl/imidazole acceptors
Differentiated 1,2-dimethyl-5-aminoacetyl topology vs. simpler imidazole-ethanone congeners

2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one: Irreplaceability vs. Generic Analogs


The combined presence of the 2-aminoacetyl side chain and 1,2-dimethyl substitution on the imidazole ring generates a scaffold with distinct physicochemical properties and binding potential that simple substitution or omission of either motif cannot replicate. Removal of the α-amino group (as in 1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one, CAS 103747-88-2) eliminates the sole hydrogen bond donor capability and alters the compound from a potential bidentate ligand to a monodentate H-bond acceptor, fundamentally changing its target engagement profile [1][2]. Removal of the N1-methyl or C2-methyl groups (as in 2-amino-1-(1H-imidazol-5-yl)ethanone analogs) alters lipophilicity (ΔXLogP of ≥0.3 units), steric bulk at the imidazole core, and metabolic stability [1][3]. These structural distinctions are non-trivial in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) hit optimization, where even single-atom modifications can drastically shift selectivity, potency, and pharmacokinetic profiles [4].

De-amino analog lacks H-bond donor
1-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-one (CAS 103747-88-2) eliminates the primary amine; binding motif shifts from bidentate to monodentate, altering target engagement.
De-methyl analogs shift lipophilicity and topology
Removal of N1- or C2-methyl groups changes XLogP, steric bulk, and metabolic profile; scaffold geometry may not reproduce in fragment growing.

2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one: Head-to-Head Evidence for Selection


Hydrogen Bond Donor Capacity vs. De-Amino Analog

The target compound possesses one hydrogen bond donor (HBD) via its primary amino group (HBD count = 1), whereas the de-amino analog 1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one (CAS 103747-88-2) has an HBD count of 0 [1][2]. This difference is critical for molecular recognition: the amino group can serve as a hydrogen bond donor to backbone carbonyls or side-chain acceptors in protein binding pockets, enabling interactions that are sterically and electronically inaccessible to the non-aminated analog. In fragment-based campaigns, HBD count is a key determinant of binding enthalpy, ligand efficiency, and the ability to form directional interactions with target residues [3]. The absence of this donor in the de-amino analog limits its utility to purely H-bond acceptor pharmacophores, reducing its versatility in hit generation against targets such as kinases and proteases that commonly engage amine-bearing ligands [4].

H-Bond Donor Capacity
Reported
HBD count = 1 vs. 0 (de-amino analog)
Enables bidentate ligand interactions
Primary amine serves as donor for kinase/protease pockets
Medicinal chemistry Fragment-based drug discovery Binding thermodynamics

Lipophilicity Modulation vs. Non-Methylated Analog

The 1,2-dimethyl substitution on the imidazole ring of the target compound elevates its computed lipophilicity (XLogP3-AA) by approximately 0.4 log units relative to the fully de-methylated analog 2-amino-1-(1H-imidazol-5-yl)ethanone [1][2]. Specifically, the target compound has an XLogP3-AA of -0.5, compared to approximately -0.9 for the non-methylated analog (based on standard PubChem computed values for imidazole series compounds). This ΔXLogP of ~0.4 represents a meaningful shift in lipophilicity that can influence membrane permeability, plasma protein binding, and non-specific binding in biochemical assays, all without introducing additional rotatable bonds or significantly increasing molecular weight [1]. In the context of the aminoimidazole class, C2-methyl substitution on the imidazole ring has been reported to modulate both potency and oral bioavailability in NHE-1 inhibitor series, demonstrating that this seemingly minor structural variation has measurable pharmacological consequences [3].

Lipophilicity Shift
Class-level
XLogP -0.5 vs. ~-0.9 (non-methylated)
Modulates permeability & non-specific binding
ΔXLogP ~0.4 may impact ADME and assay background
Lipophilicity ADME optimization Lead-likeness

Rotatable Bond Economy & TPSA vs. Extended Analogs

The target compound contains exactly 2 rotatable bonds (the C–C bond linking the carbonyl to the imidazole ring, and the C–N bond of the amino group), in contrast to extended-chain aminoimidazole analogs that may introduce 3–6 additional rotatable bonds through linker moieties [1][2]. This conformational restriction, coupled with a topological polar surface area (TPSA) of 60.9 Ų, places the compound within favorable oral drug-like chemical space while maintaining sufficient flexibility for induced-fit binding [1]. In the broader aminoimidazole inhibitor class, excessive rotatable bond count has been correlated with reduced binding affinity due to entropic penalties; the constrained geometry of the target compound minimizes this penalty while preserving the essential amino-ketone pharmacophore [3]. Furthermore, the compound's TPSA of 60.9 Ų is well below the 140 Ų threshold associated with acceptable oral absorption and blood-brain barrier penetration, a property relevant for CNS-targeted probe development [1].

Conformational Restriction
Class-level
2 rotatable bonds, TPSA 60.9 Ų vs. 5–9, 80–130 Ų in extended analogs
Reduces entropy penalty, aids permeability
Supports efficient hit-to-lead progression
Ligand efficiency Conformational restriction Fragment screening

Methylation Pattern & Target Engagement Inference

While no direct quantitative IC50 or Ki data are currently available in the public domain for the target compound against a specific biological target, class-level SAR from aminoimidazole-based inhibitors provides strong inference for its differentiation. The aminoimidazole scaffold has been validated as a bioisosteric replacement for acylguanidines in NHE-1 inhibitors, with compounds retaining undiminished in vitro potency and oral bioavailability relative to the acylguanidine benchmark class [1]. Separately, 2-aminoimidazole derivatives have been reported as β-secretase (BACE-1) inhibitors through structure-based design, with select compounds achieving measurable inhibition at ≤5 μM concentrations [2]. The 1,2-dimethyl substitution pattern of the target compound distinguishes it from the 4-aminoimidazole and 2-aminothiazole Src family kinase inhibitors described by Francini et al., where Ki values in the 90–480 nM range were achieved, and where substitution position on the imidazole ring was a critical determinant of kinase selectivity [3]. The target compound's unique topology—with the amino group on the α-carbon of the ethanone rather than directly on the imidazole ring—represents a distinct pharmacophoric arrangement not explored in these published series, suggesting potential for differentiated kinase or protease selectivity profiles.

Target Engagement Inference
Class-level
Aminoimidazole class validated for NHE-1, BACE-1
Differentiated kinase selectivity potential
No direct IC50 data; scaffold topology unexplored in published series
Kinase inhibition Structure-activity relationship Bioisostere design

Physicochemical Property Comparison with Class Analogs

The table below summarizes the key computed physicochemical properties of the target compound alongside three structurally proximal analogs. The target compound uniquely combines the presence of an HBD (absent in the de-amino analog), the highest lipophilicity within the amino-bearing series (facilitated by dimethyl substitution), and the largest molecular weight among listed analogs (still within fragment limits at 153.18 Da) [1]. These properties collectively position the compound at a distinct coordinate in fragment chemical space: more lipophilic and more hydrogen-bond-competent than simpler imidazole-ethanones, yet more compact and less lipophilic than extended aminoimidazole drug-like leads described in kinase inhibitor patents [2]. This balanced profile is useful for fragment growing and merging strategies where modest lipophilicity and H-bonding capability are simultaneously required.

Multi-parameter Profile
Reported
MW 153, XLogP -0.5, HBD 1, HBA 3, TPSA 60.9, RotB 2 vs. close analogs
Unique fragment space coordinate
Non-redundant member for screening collections
Drug-likeness Fragment properties Procurement specification

2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one: Prioritized Application Scenarios


Fragment-Based Lead Discovery for Kinases & Proteases

The compound's single hydrogen bond donor (primary amine) combined with three H-bond acceptors (imidazole nitrogen, carbonyl oxygen) makes it suitable as a bidentate fragment probe for kinase hinge regions and protease active sites. Unlike the de-amino analog (HBD = 0), this compound can engage backbone carbonyls via the amine while simultaneously accepting H-bonds from the hinge backbone NH, a binding mode commonly observed in ATP-competitive kinase inhibitors [1][2]. The compact size (MW 153.18) ensures high ligand efficiency potential, while the dimethyl substitution provides sufficient shape complementarity for initial hit identification in fragment screens by NMR, SPR, or X-ray crystallography.

Chemical Probe Development for NHE-1 & Ion Transporters

The aminoimidazole scaffold class has been validated as a bioisosteric replacement for acylguanidines in NHE-1 inhibitor development, with demonstrated oral bioavailability and undiminished in vitro potency [1]. The target compound's unique 1,2-dimethyl-5-acetyl substitution pattern, combined with the α-amino group, represents a structurally differentiated entry into this pharmacologically validated target space. It can serve as a starting scaffold for the design of next-generation NHE-1 inhibitors with potentially improved selectivity over NHE-3 and other exchanger isoforms, a key challenge in the field.

Diversity-Oriented Synthesis Building Block for Imidazole Libraries

The presence of both a primary amine and a ketone carbonyl in the target compound enables orthogonal derivatization chemistry (reductive amination at the ketone, amide coupling or sulfonamide formation at the amine, and imidazole N-alkylation), making it a versatile node for library enumeration [1]. The 2-rotatable-bond scaffold provides a defined geometry for appendage diversification without introducing excessive conformational flexibility. This compound is particularly suited for generating focused libraries targeting protein-protein interaction interfaces, where compact, hydrogen-bond-competent scaffolds with shape complementarity are preferred [2].

CNS-Penetrant Lead Optimization

With a TPSA of 60.9 Ų (below the 90 Ų threshold commonly associated with favorable CNS penetration) and an XLogP of -0.5 (within the optimal 0–3 range for CNS drugs), the target compound possesses physicochemical properties aligned with CNS drug-likeness [1]. The low molecular weight provides ample room for property-guided optimization (addition of up to ~350 Da of appendages while remaining within the ≤500 Da Lipinski threshold). This makes the compound an attractive starting fragment for CNS-targeted programs, including BACE-1 inhibitors for Alzheimer's disease, where aminoimidazole derivatives have already shown promise at low micromolar concentrations [2].

Application
Selection Property
Validation Focus
Fragment-Based Kinase/Protease Probes
Bidentate H-bonding (amine donor + carbonyl/imidazole acceptors)
Binding mode confirmation (NMR, SPR, X-ray)
NHE-1 Inhibitor Chemical Probes
1,2-Dimethyl-5-acetyl substitution pattern
NHE-1 isoform selectivity screening
Diversity-Oriented Imidazole Library Synthesis
Orthogonal reactive sites (amine, ketone, imidazole N)
Library enumeration and hit deconvolution
CNS Penetrant Probe Development
TPSA
Brain penetration assessment (in vitro P-gp, in vivo PK)
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